3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
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Overview
Description
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a chemical compound characterized by the presence of an amino group attached to an oxazole ring, which is further connected to a methylbutanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the amino group and the methylbutanol chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by amination and subsequent functionalization to introduce the methylbutanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, specific reaction temperatures, and pressures to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and oxazole ring play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1,2-oxazol-3-yl)propanoic acid
- 4-(5-amino-1,2-oxazol-3-yl)phenol
- 3-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-indol-4-ol
Uniqueness
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is unique due to its specific structural features, such as the combination of the oxazole ring with the methylbutanol chain
Properties
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDHCVOBXGOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=NOC(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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